![molecular formula C13H15NO3S B2744956 N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide CAS No. 1428379-31-0](/img/structure/B2744956.png)

N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms . Thiophenes are sulfur-containing, five-membered heterocyclic compounds that are also important in organic chemistry.

Synthesis Analysis

Furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . For instance, a new catalyst-free, one-pot synthesis of polysubstituted furans has been reported .

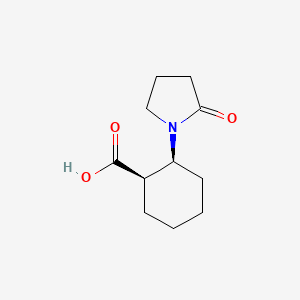

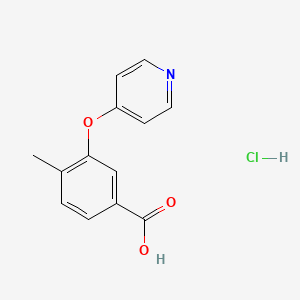

Molecular Structure Analysis

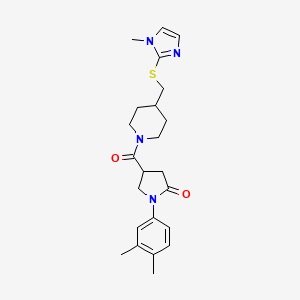

The molecular structure of furan involves a five-membered ring with four carbon atoms and one oxygen atom . The exact structure of “N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide” would involve this furan ring, along with a thiophene ring and other functional groups, but without specific information or a visual representation, it’s difficult to describe in detail.

Aplicaciones Científicas De Investigación

Dye-Sensitized Solar Cells

Phenothiazine derivatives, incorporating various conjugated linkers including furan, have been synthesized to enhance dye-sensitized solar cells' performance. Specifically, a derivative featuring furan as a conjugated linker exhibited a 24% improvement in solar energy-to-electricity conversion efficiency compared to reference cells. This indicates the potential of furan derivatives in improving renewable energy technologies (Se Hun Kim et al., 2011).

Enzymatic Polymerization for Sustainable Materials

Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, developed through enzymatic polymerization, present a sustainable alternative to traditional polyphthalamides. These materials, showing promise for application in high-performance materials, underline the importance of furan derivatives in developing environmentally friendly polymers (Yi Jiang et al., 2015).

Antimicrobial Applications

N-(4-bromophenyl)furan-2-carboxamide and its analogues have been synthesized and assessed for their antimicrobial efficacy against drug-resistant bacteria such as A. baumannii and K. pneumoniae. The findings suggest furan derivatives as potential candidates for addressing antibiotic resistance, highlighting their significance in medical research (A. Siddiqa et al., 2022).

Biobased Polyesters

The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block demonstrates the potential of furan derivatives in creating sustainable alternatives for petrochemical-based plastics. This approach contributes to the development of environmentally friendly materials with comparable physical properties to conventional plastics (Yi Jiang et al., 2014).

Mecanismo De Acción

Target of Action

The primary targets of N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide are currently unknown. This compound is a furan derivative, and furan derivatives have been found to interact with a variety of targets, including MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, and calcium channel blockers . .

Mode of Action

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters . This suggests that the compound may interact with its targets in a way that enhances its absorption and distribution within the body.

Biochemical Pathways

Furan derivatives are known to have broad therapeutic properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Furan derivatives are known to have broad therapeutic properties, suggesting that they may have a wide range of effects at the molecular and cellular level .

Propiedades

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-9-6-12(18-8-9)13(16)14-4-2-11(15)10-3-5-17-7-10/h3,5-8,11,15H,2,4H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYQXTFCXDCDNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B2744876.png)

![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2744877.png)

![[1-(Oxan-4-yl)azetidin-2-yl]methanol](/img/structure/B2744880.png)

![N-(4-ethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B2744881.png)

![2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2744892.png)